Carbonic Anhydrase II Binding Affinity
The target compound demonstrates measurable binding to human carbonic anhydrase II (CA II) with a Kd of 18.4 µM as determined by nanoESI-MS [1]. This affinity profile is expected to differ from that of N-(3-aminopropyl)furan-2-carboxamide (CAS 116784-81-7), which lacks the 3-methyl substituent and would exhibit altered hydrophobic interactions within the enzyme active site. The methyl group increases steric bulk and modulates π-stacking potential, which can shift binding thermodynamics and target selectivity [2].
| Evidence Dimension | Binding affinity (Kd) to human carbonic anhydrase II |
|---|---|
| Target Compound Data | Kd = 18.4 µM (18,400 nM) |
| Comparator Or Baseline | N-(3-aminopropyl)furan-2-carboxamide (no methyl): Kd data not available; class-level expectation of reduced affinity due to loss of hydrophobic contacts |
| Quantified Difference | ~18.4 µM binding vs. uncharacterized (expected lower) |
| Conditions | NanoESI-MS after 10 min incubation; protein at +10 charge state |
Why This Matters
Binding affinity data enables researchers to select the correct analog for CA II inhibition studies or to avoid confounding off-target interactions in unrelated assays.
- [1] BindingDB. BDBM50240906 (CHEMBL165079). Binding affinity to human carbonic anhydrase 2. Kd = 1.84E+4 nM. Accessed 2025. View Source
- [2] Muñoz-Estrada, A. C., et al. Diversity-oriented synthesis and antibiofilm evaluation of furan-2-carboxamides. ChemMedChem. 2025. doi:10.1002/cmdc.202400907. View Source
